N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide
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Overview
Description
N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide is a compound of interest in various scientific domains due to its unique chemical structure and properties. It comprises a furan ring, a pyrazole ring, and a phenoxyethanesulfonamide moiety, which collectively confer distinct reactivity and biological activity.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable scaffold for the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide is used as a molecular probe to study protein-ligand interactions due to its potential binding affinity with various biological targets.
Medicine
Its potential bioactivity is being investigated for therapeutic applications, including anti-inflammatory and anti-cancer properties, by targeting specific enzymes and receptors.
Industry
In the industrial sector, the compound is explored for its utility in the synthesis of advanced materials and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving 1,3-dicarbonyl compounds and hydrazines under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced through electrophilic substitution reactions, often involving furan derivatives and the pyrazole precursor.
Sulfonation: The phenoxyethanesulfonamide moiety is introduced by reacting the appropriate sulfonyl chloride with a phenol derivative under basic conditions.
Coupling: The final product is obtained through coupling reactions, where the intermediate compounds are connected via nucleophilic substitution or similar reactions.
Industrial Production Methods
Scaling up to industrial production requires optimizing the above synthetic routes for yield, purity, and cost-effectiveness. Flow chemistry techniques and the use of automated reactors can enhance the efficiency and consistency of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidative cleavage with reagents such as potassium permanganate, yielding various carbonyl compounds.
Reduction: The pyrazole ring can be reduced to yield corresponding pyrazoline derivatives under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Pyrazolines.
Substitution Products: Functionalized phenoxy derivatives.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. Its furan and pyrazole rings enable binding to active sites, modulating enzymatic activity and signaling pathways.
Mechanistic Insights
For example, its inhibition of cyclooxygenase enzymes can explain its potential anti-inflammatory effects. Similarly, its interaction with DNA topoisomerase could elucidate its anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide: Features a thiophene ring instead of a furan ring, affecting its reactivity and biological properties.
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide: Lacks the phenoxy group, leading to different steric and electronic characteristics.
Highlighting Uniqueness
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide stands out due to its combination of a furan ring and a phenoxyethanesulfonamide moiety, providing a distinct profile in terms of reactivity and bioactivity compared to similar compounds. This unique structure enhances its potential as a versatile compound in scientific research and applications.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-25(22,12-11-23-16-5-2-1-3-6-16)19-8-9-20-14-15(13-18-20)17-7-4-10-24-17/h1-7,10,13-14,19H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFWIJZJSUSICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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